Cas no 1423033-87-7 (1-amino-2,2,4-trimethylpentan-3-ol hydrochloride)

1-amino-2,2,4-trimethylpentan-3-ol hydrochloride 化学的及び物理的性質
名前と識別子
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- 1-amino-2,2,4-trimethylpentan-3-ol hydrochloride
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- インチ: 1S/C8H19NO.ClH/c1-6(2)7(10)8(3,4)5-9;/h6-7,10H,5,9H2,1-4H3;1H
- InChIKey: HDUWJZVMHSIQMD-UHFFFAOYSA-N
- ほほえんだ: C(N)C(C)(C)C(O)C(C)C.[H]Cl
1-amino-2,2,4-trimethylpentan-3-ol hydrochloride 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-117290-0.1g |
1-amino-2,2,4-trimethylpentan-3-ol hydrochloride |
1423033-87-7 | 95% | 0.1g |
$277.0 | 2023-07-10 | |
Enamine | EN300-117290-1.0g |
1-amino-2,2,4-trimethylpentan-3-ol hydrochloride |
1423033-87-7 | 95% | 1.0g |
$800.0 | 2023-07-10 | |
Enamine | EN300-117290-0.05g |
1-amino-2,2,4-trimethylpentan-3-ol hydrochloride |
1423033-87-7 | 95% | 0.05g |
$186.0 | 2023-07-10 | |
Enamine | EN300-117290-2.5g |
1-amino-2,2,4-trimethylpentan-3-ol hydrochloride |
1423033-87-7 | 95% | 2.5g |
$1568.0 | 2023-07-10 | |
TRC | A632870-50mg |
1-amino-2,2,4-trimethylpentan-3-ol hydrochloride |
1423033-87-7 | 50mg |
$ 185.00 | 2022-06-07 | ||
TRC | A632870-100mg |
1-amino-2,2,4-trimethylpentan-3-ol hydrochloride |
1423033-87-7 | 100mg |
$ 275.00 | 2022-06-07 | ||
Enamine | EN300-117290-10000mg |
1-amino-2,2,4-trimethylpentan-3-ol hydrochloride |
1423033-87-7 | 95.0% | 10000mg |
$3438.0 | 2023-10-03 | |
Enamine | EN300-117290-50mg |
1-amino-2,2,4-trimethylpentan-3-ol hydrochloride |
1423033-87-7 | 95.0% | 50mg |
$186.0 | 2023-10-03 | |
1PlusChem | 1P01A2XY-250mg |
1-amino-2,2,4-trimethylpentan-3-ol hydrochloride |
1423033-87-7 | 95% | 250mg |
$546.00 | 2025-03-04 | |
Aaron | AR01A36A-1g |
1-amino-2,2,4-trimethylpentan-3-ol hydrochloride |
1423033-87-7 | 95% | 1g |
$1125.00 | 2025-02-09 |
1-amino-2,2,4-trimethylpentan-3-ol hydrochloride 関連文献
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Mrinmoy Maiti,Shin A Yoon,Yujin Cha,K. K. Athul,Sankarprasad Bhuniya,Min Hee Lee Chem. Commun., 2021,57, 9614-9617
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Na Zhang,Zhe Li,Can Zhu,Hongjian Peng,Yingping Zou RSC Adv., 2021,11, 13571-13578
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Shigeto Fukushima,Michiaki Kumagai,Aki Inoue,Peng Mi,Kazuko Toh,Yuji Morimoto,Nobuhiro Nishiyama Biomater. Sci., 2016,4, 826-838
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8. Back matter
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Kazuto Mori,Tetsuya Kodama,Takeshi Baba,Satoshi Obika Org. Biomol. Chem., 2011,9, 5272-5279
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Andrei Palii,Boris Tsukerblat,Sophia Klokishner,Kim R. Dunbar,Juan M. Clemente-Juan,Eugenio Coronado Chem. Soc. Rev., 2011,40, 3130-3156
1-amino-2,2,4-trimethylpentan-3-ol hydrochlorideに関する追加情報
Professional Introduction to 1-amino-2,2,4-trimethylpentan-3-ol hydrochloride (CAS No. 1423033-87-7)
1-amino-2,2,4-trimethylpentan-3-ol hydrochloride, a compound with the chemical formula C8H19N·HCl, is a significant molecule in the field of pharmaceutical chemistry and bioorganic synthesis. This compound has garnered attention due to its unique structural properties and potential applications in drug development. The presence of a primary amine group and a tertiary alcohol moiety makes it a versatile intermediate in the synthesis of more complex molecules.
The hydrochloride salt form of this compound enhances its solubility in aqueous solutions, which is a critical factor for its application in medicinal chemistry. This solubility profile allows for easier formulation and administration in pharmaceutical formulations, making it a promising candidate for further exploration in therapeutic interventions.
Recent research has highlighted the compound's potential role in the development of novel bioactive molecules. Specifically, studies have demonstrated its utility as a building block in the synthesis of peptidomimetics and other pharmacophores. The structural flexibility offered by the amine and alcohol functional groups enables the creation of diverse molecular architectures, which can be fine-tuned to target specific biological pathways.
In particular, the 1-amino-2,2,4-trimethylpentan-3-ol hydrochloride scaffold has been investigated for its ability to modulate enzyme activity and receptor binding. Preliminary computational studies suggest that this compound can interact with various biological targets, including kinases and proteases, which are key players in numerous disease pathways. The trimethyl substitution pattern on the carbon chain provides steric hindrance that can fine-tune binding affinities and selectivity.
The compound's stability under various conditions has also been a subject of interest. Thermal stability studies indicate that 1-amino-2,2,4-trimethylpentan-3-ol hydrochloride remains intact under moderate heating conditions, making it suitable for industrial-scale synthesis. Additionally, its chemical stability in solution has been assessed, revealing that it maintains its integrity over prolonged periods when stored at controlled temperatures.
From a synthetic chemistry perspective, the reactivity of the primary amine group allows for facile coupling with carboxylic acid derivatives via amide bond formation. This reaction is fundamental in constructing peptidomimetics and other biologically active peptides. Furthermore, the tertiary alcohol can undergo various transformations, such as etherification or esterification, expanding its synthetic utility.
Current advancements in drug discovery have leveraged computational modeling to predict the binding modes of 1-amino-2,2,4-trimethylpentan-3-ol hydrochloride with biological targets. These models have provided insights into how structural modifications can enhance potency and reduce off-target effects. For instance, introducing fluorine atoms at strategic positions on the carbon chain has been shown to improve metabolic stability and binding affinity.
The pharmacokinetic properties of this compound have also been scrutinized. In vitro studies have indicated that it exhibits moderate bioavailability when administered orally. This finding suggests that it could be a viable candidate for oral therapeutic agents. Additionally, its distribution profile suggests potential for both central nervous system penetration and targeting peripheral tissues.
Emerging research has begun to explore the potential of 1-amino-2,2,4-trimethylpentan-3-ol hydrochloride in combination therapies. By pairing it with other bioactive molecules, researchers aim to achieve synergistic effects that could enhance therapeutic outcomes. Preliminary data suggest that when co-administered with certain kinase inhibitors, this compound can exhibit enhanced anti-proliferative effects.
The regulatory landscape for novel compounds like 1-amino-2,2,4-trimethylpentan-3-ol hydrochloride is another critical aspect that influences its development trajectory. Compliance with Good Manufacturing Practices (GMP) and other regulatory guidelines ensures that pharmaceutical-grade materials are produced consistently and safely. Companies investing in this compound are likely focusing on establishing robust synthetic routes that meet these stringent standards.
In conclusion,1-amino-2,2,4-trimethylpentan-3-ol hydrochloride (CAS No. 1423033-87-7) represents a promising entity in pharmaceutical research due to its structural versatility and potential biological activity. Ongoing studies continue to unravel its full therapeutic potential while addressing key challenges such as synthetic scalability and regulatory compliance.
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